molecular formula C31H43N7O3S B606561 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide CAS No. 1226686-36-7

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

Cat. No. B606561
M. Wt: 593.79
InChI Key: PUPJAMOHYJWOKK-UHFFFAOYSA-N
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Description

CCX777 is a partial agonist of ACKR3 (also known as CXCR7).

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

A study by Harada et al. (1995) involved the synthesis and evaluation of various benzamide derivatives, including compounds with 1,4-diazepine rings, for their serotonin-3 (5-HT3) receptor antagonistic activity. These compounds, including 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide, demonstrated potent 5-HT3 receptor antagonistic activity without 5-HT4 receptor binding affinity (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).

Anticonvulsant Properties

Kamiński et al. (2015) synthesized a library of compounds as potential new hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs. Some of these compounds showed broad-spectrum activity across various preclinical seizure models and displayed a better safety profile than clinically relevant antiepileptic drugs (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Anticancer and Antioxidant Activities

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Some of these compounds exhibited significant activity against human glioblastoma and triple-negative breast cancer cell lines, showing potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Psychotropic, Anti-Inflammatory, and Cytotoxic Properties

Zablotskaya et al. (2013) developed N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. These compounds displayed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Synthesis of Pyrrolo[1,2-a]quinoxalines

Kim et al. (1990) investigated the synthesis of pyrrolo[1,2-a]quinoxalines, which are important intermediates in the creation of biologically active compounds, through 1,3-dipolar cycloaddition reactions. These compounds have potential implications in various biological and medicinal chemistry applications (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).

properties

CAS RN

1226686-36-7

Product Name

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

Molecular Formula

C31H43N7O3S

Molecular Weight

593.79

IUPAC Name

3-[4-(7-Methoxy-quinolin-8-yl)-[1,4]diazepan-1-yl]-3-(2-morpholin-4-yl-thiazol-4-yl)-N-(2-pyrrolidin-1-yl-ethyl)-propionamide

InChI

InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39)

InChI Key

PUPJAMOHYJWOKK-UHFFFAOYSA-N

SMILES

O=C(NCCN1CCCC1)CC(N2CCN(C3=C4N=CC=CC4=CC=C3OC)CCC2)C5=CSC(N6CCOCC6)=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CCX777;  CCX-777;  CCX 777; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

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